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Introduction
2-(Methylsulfonyl)ethanol, also known as 2-hydroxyethyl methyl sulfone, is a versatile and

valuable building block in the field of medicinal chemistry. Its unique combination of a hydroxyl

group for further functionalization and a metabolically stable, hydrophilic methylsulfonyl moiety

makes it an attractive component in the design of novel therapeutic agents. The incorporation

of the 2-(methylsulfonyl)ethyl group can significantly influence the physicochemical and

pharmacokinetic properties of a drug candidate, often leading to improved solubility, enhanced

metabolic stability, and modulated biological activity.

This document provides detailed application notes on the use of 2-(Methylsulfonyl)ethanol in
various areas of drug discovery and development, including its role as a synthetic intermediate,

a component of prodrugs, and a tool for optimizing drug-like properties. Furthermore, detailed

experimental protocols for key synthetic transformations involving this reagent are provided to

guide researchers in its practical application.
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A clear understanding of the physical and chemical properties of 2-(Methylsulfonyl)ethanol is
essential for its effective use in synthesis and formulation.

Property Value Reference(s)

CAS Number 15205-66-0 [1][2]

Molecular Formula C₃H₈O₃S [1][2]

Molecular Weight 124.16 g/mol [1][2]

Appearance
White to almost white solid or

clear yellow liquid
[1]

Melting Point 31-33 °C [3]

Boiling Point 148-149 °C [3]

Water Solubility Soluble [3]

pKa 13.61 ± 0.10 (Predicted)

Applications in Medicinal Chemistry
Versatile Synthetic Building Block
2-(Methylsulfonyl)ethanol serves as a key intermediate in the synthesis of a variety of more

complex molecules, including phenols, phosphorodiamidates, and heterocyclic compounds.[4]

a) Synthesis of Phenols from Aryl Fluorides:

The alkoxide of 2-(Methylsulfonyl)ethanol can act as a nucleophile in the conversion of

electron-deficient aryl fluorides to the corresponding phenols in a mild, one-pot procedure. This

method offers an alternative to harsher traditional methods.

b) Synthesis of Phosphorodiamidates:

The hydroxyl group of 2-(Methylsulfonyl)ethanol can be used to create phosphorodiamidate

derivatives. Phosphorodiamidates are a class of compounds that have been investigated for

their potential as anticancer agents. For instance, it is a reagent in the preparation of 2-

(methylsulfonyl)ethyl N,N-bis(2-chloroethyl)phosphorodiamidate.[4]
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c) Precursor for Heterocyclic Scaffolds:

2-(Methylsulfonyl)ethanol derivatives can be utilized in the construction of various

heterocyclic systems. For example, the related compound 2-(methylsulfonyl)-10H-

phenothiazine is a key intermediate in the synthesis of digestive and psychotropic drugs.

Enhancement of Physicochemical and Pharmacokinetic
Properties
The methylsulfonyl group is a well-established pharmacophore in medicinal chemistry, known

for its ability to improve the drug-like properties of a molecule.[5]

a) Increased Hydrophilicity and Solubility:

The polar sulfonyl group significantly increases the hydrophilicity of a molecule, which can lead

to improved aqueous solubility. This is a critical parameter for oral bioavailability and

formulation development. The incorporation of the 2-(methylsulfonyl)ethyl moiety can be a

strategic approach to overcome solubility challenges in drug candidates.

b) Improved Metabolic Stability:

The methylsulfonyl group is generally resistant to metabolic degradation, particularly oxidation

by cytochrome P450 enzymes.[6] Replacing metabolically labile groups with a methylsulfonyl-

containing fragment can enhance the metabolic stability of a drug, leading to a longer half-life

and improved pharmacokinetic profile.

c) Bioisosteric Replacement:

The methylsulfonyl group can act as a bioisostere for other functional groups, such as

sulfonamides or even carboxylic acids in certain contexts. This allows for the fine-tuning of a

molecule's properties while maintaining or improving its interaction with the biological target.

Experimental Protocols
Protocol 1: General Procedure for the Conversion of
Aryl Fluorides to Phenols
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This protocol is adapted from the mild, one-pot procedure for converting electron-deficient aryl

fluorides to phenols using 2-(methylsulfonyl)ethanol.

Materials:

Aryl fluoride (1.0 equiv)

2-(Methylsulfonyl)ethanol (1.5 equiv)

Sodium hydride (NaH, 60% dispersion in mineral oil, 3.0 equiv)

Anhydrous N,N-Dimethylformamide (DMF)

1N Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

To a stirred solution of the aryl fluoride (1.0 equiv) in anhydrous DMF (to make a 0.66 M

solution) in a round-bottom flask, add 2-(methylsulfonyl)ethanol (1.5 equiv).

Cool the reaction mixture to 0 °C using an ice bath.

Carefully add sodium hydride (3.0 equiv) portion-wise to the cooled solution.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cautiously quench the reaction by the slow addition of 1N HCl at 0 °C until

the pH is acidic.

Partition the mixture between ethyl acetate and brine.
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Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

Concentrate the organic layer under reduced pressure to obtain the crude product.

Purify the crude product by silica gel column chromatography using an appropriate eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired phenol.
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Caption: Workflow for the synthesis of phenols from aryl fluorides.
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Protocol 2: General Synthesis of Phosphorodiamidates
This protocol outlines a general method for the synthesis of phosphorodiamidates from an

alcohol, which can be adapted for 2-(Methylsulfonyl)ethanol.

Materials:

2-(Methylsulfonyl)ethanol (1.0 equiv)

Phosphoryl chloride (POCl₃, 1.0 equiv)

Appropriate amine (e.g., N,N-bis(2-chloroethyl)amine hydrochloride, 2.0 equiv)

Triethylamine (TEA, >3.0 equiv)

Anhydrous dichloromethane (DCM)

Anhydrous diethyl ether

Procedure:

Dissolve 2-(Methylsulfonyl)ethanol (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous

DCM under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C.

Slowly add phosphoryl chloride (1.0 equiv) dropwise to the cooled solution.

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir

for an additional 2-3 hours.

In a separate flask, prepare a solution or suspension of the desired amine hydrochloride (2.0

equiv) and triethylamine (2.2 equiv) in anhydrous DCM.

Cool the amine solution to 0 °C and slowly add the previously prepared phosphoryl chloride

intermediate solution via cannula.

Stir the reaction mixture at room temperature overnight, monitoring by TLC or ³¹P NMR.

Upon completion, filter the reaction mixture to remove triethylamine hydrochloride salt.
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Wash the filtrate with saturated aqueous sodium bicarbonate solution, followed by brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by crystallization or silica gel column chromatography to yield the

desired phosphorodiamidate.

Logical Flow of Phosphorodiamidate Synthesis
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Caption: Key steps in phosphorodiamidate synthesis.

Case Study: Potential Application in Kinase Inhibitor
Design
The development of small molecule kinase inhibitors is a major focus in oncology and

inflammation research. Many kinase inhibitors target the ATP-binding site of the enzyme. The

incorporation of a hydrophilic and metabolically stable moiety like the 2-(methylsulfonyl)ethyl

group can be a valuable strategy to improve the pharmacokinetic properties of these inhibitors.

For example, in the design of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors,

achieving good oral bioavailability and a favorable metabolic profile is crucial. The 2-

(methylsulfonyl)ethyl group could be incorporated as a side chain or as part of a linker to

enhance water solubility and reduce metabolic clearance, potentially leading to improved

efficacy and a better safety profile.
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VEGFRs are key mediators of angiogenesis (the formation of new blood vessels), a process

critical for tumor growth and metastasis. Small molecule inhibitors that target the intracellular

tyrosine kinase domain of VEGFRs can block downstream signaling pathways, thereby

inhibiting angiogenesis.
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Caption: Inhibition of VEGFR signaling by a kinase inhibitor.
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Case Study: Bioisosteric Replacement in COX-2
Inhibitors
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor that features a sulfonamide group.

The methylsulfonyl moiety is a known bioisostere of the sulfonamide group. While direct

incorporation of 2-(methylsulfonyl)ethanol into a celecoxib analog is not widely reported, the

principle of using a methylsulfonyl group to modulate activity and properties is relevant.

Replacing the sulfonamide with a methylsulfonyl-containing group could alter the compound's

acidity, hydrogen bonding capacity, and metabolic profile, potentially leading to a differentiated

pharmacological profile.

COX-2 Signaling Pathway in Inflammation
COX-2 is an enzyme that is induced during inflammation and catalyzes the conversion of

arachidonic acid to prostaglandins (e.g., PGE₂), which are key mediators of pain and

inflammation. Selective inhibition of COX-2 is a therapeutic strategy to reduce inflammation

while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that

also inhibit COX-1.

Simplified COX-2 Inflammatory Pathway
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Caption: Inhibition of the COX-2 pathway by a selective inhibitor.

Conclusion
2-(Methylsulfonyl)ethanol is a valuable and underutilized building block in medicinal

chemistry. Its favorable physicochemical properties and synthetic versatility make it an

attractive tool for drug designers seeking to improve the solubility, metabolic stability, and

overall pharmacokinetic profile of their compounds. The provided application notes and

experimental protocols offer a starting point for researchers to explore the potential of this

reagent in the development of next-generation therapeutics. Further investigation into the

incorporation of the 2-(methylsulfonyl)ethyl moiety into diverse drug scaffolds is warranted to

fully realize its potential in addressing the challenges of modern drug discovery.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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